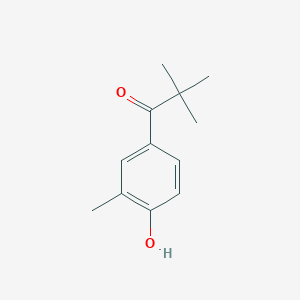
1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring, along with a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-hydroxy-3-methylacetophenone with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxy-3-methylacetophenone reacts with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methyl groups on the phenyl ring but lacks the dimethylpropanone moiety.
4-Hydroxy-3-methylphenyl thiocyanate: Contains a thiocyanate group instead of the dimethylpropanone moiety.
Uniqueness: 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,13H,1-4H3 |
InChI Key |
ZHSYMAZVEFAADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


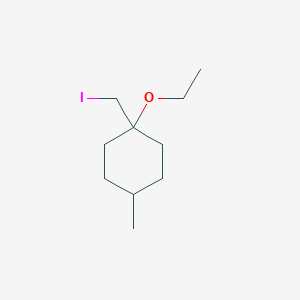
![3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
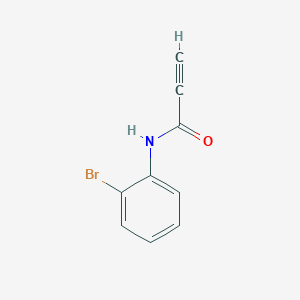
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

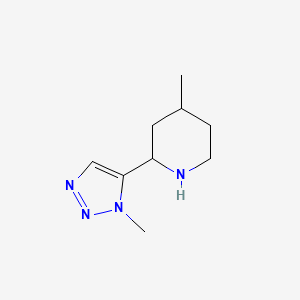
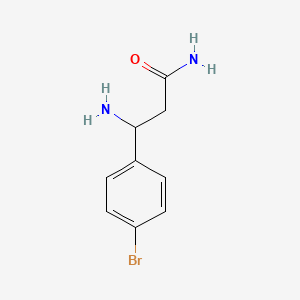
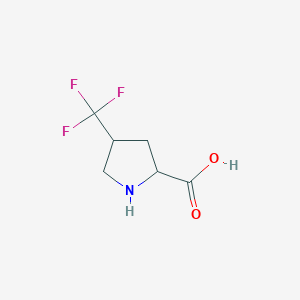
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
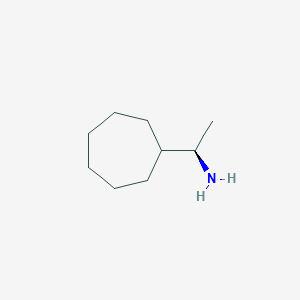
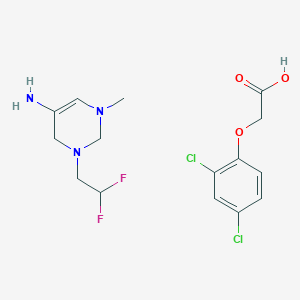
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
